molecular formula C5H9ClO2 B1588555 (+)-Ethyl alpha-chloropropionate CAS No. 42411-39-2

(+)-Ethyl alpha-chloropropionate

Cat. No. B1588555
CAS RN: 42411-39-2
M. Wt: 136.58 g/mol
InChI Key: JEAVBVKAYUCPAQ-SCSAIBSYSA-N
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Description

(+)-Ethyl alpha-chloropropionate is a colorless liquid . It is the simplest chiral chlorocarboxylic acid and is noteworthy for being readily available as a single enantiomer . The conjugate base of 2-chloropropionic acid, as well as its salts and esters, are known as 2-chloropropionates .


Synthesis Analysis

Racemic 2-chloropropionic acid, a precursor to (+)-Ethyl alpha-chloropropionate, is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride . Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid . Other α-amino acids undergo this reaction .


Molecular Structure Analysis

The molecular formula of (+)-Ethyl alpha-chloropropionate is C3H5ClO2 .


Chemical Reactions Analysis

(+)-Ethyl alpha-chloropropionate, a halogenated ester, reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It also reacts exothermically with bases . Flammable hydrogen is generated with alkali metals and hydrides .


Physical And Chemical Properties Analysis

(+)-Ethyl alpha-chloropropionate is a clear liquid . It has a melting point of -10°C and a boiling point of 132-133°C . Its specific gravity is 1.07-1.08 . It is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Utilization in Chemical Reactions

    (+)-Ethyl alpha-chloropropionate is utilized in the synthesis of various chemicals, including pesticides, dyes, and agricultural chemicals. It plays a crucial role as a constituent in herbicides and is used in the production of pharmaceutical intermediates like ibuprofen and 2-alanine, as well as methyl and ethyl chloropropionate as intermediates for agricultural chemicals. Additionally, it is employed in lactic acid production (Zhou Liang, 2006).

  • Kinetics in Chemical Reactions

    The kinetics of the reaction of α-chloropropionic acid, a related compound, with various amines have been extensively studied, providing insights into the reactivity and potential applications of similar compounds in chemical synthesis (Y. Ogata & Y. Yamauchi, 1979).

Applications in Organic Synthesis

  • Versatile Synthon in Organic Chemistry

    Ethyl-2-(2-chloroethyl)acrylate, a compound related to (+)-Ethyl alpha-chloropropionate, has been identified as a versatile α-cyclopropylester cation synthon. It reacts efficiently with various nucleophiles, leading to the production of functionalized cyclopropane esters, which are valuable in organic synthesis (M. Lachia et al., 2011).

  • In Synthesis of Pharmaceutical Agents

    The compound plays a role in the stereospecific synthesis of pharmaceutical agents, as demonstrated in the production of PPAR alpha/gamma agonists. Controlled reaction conditions and specific chemical processes involving (+)-Ethyl alpha-chloropropionate are critical for achieving pharmaceutical purity (J. Aikins et al., 2005).

Spectroscopy and Molecular Studies

  • Spectroscopic Analysis: Ethyl 2-chloropropionate, a similar compound, has been studied using infrared and laser Raman spectroscopy to understand its conformational properties. Such studies are crucial in determining the physical and chemical characteristics of organic compounds (N. Dube & R. Prasad, 1987).

Environmental and Agricultural Applications

  • In Agricultural Chemistry

    The compound is involved in the base-promoted annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds, providing an efficient route to multi-substituted fulvenes in agricultural chemistry (Yuequan Zhu et al., 2014).

  • Kinetic Studies in Oxidation Reactions

    Kinetic and mechanistic studies of the oxidation of ethyl 3-chloropropionate provide insights into reaction rates and mechanisms, critical for applications in environmental chemistry and industrial processes (S. Hussain et al., 2012).

Safety And Hazards

(+)-Ethyl alpha-chloropropionate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

The industrial process for making alpha-chloropropionate starts from lactic acid + thionyl chloride and yields are a baffling 100% . This suggests that there is potential for production optimization of α-chloropropanoic acid .

properties

IUPAC Name

ethyl (2R)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVBVKAYUCPAQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Ethyl alpha-chloropropionate

CAS RN

42411-39-2
Record name Ethyl alpha-chloropropionate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL .ALPHA.-CHLOROPROPIONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IG VASI, N NT, P SB - 1973 - pascal-francis.inist.fr
SYNTHESIS OF OPTICALLY ACTIVE TERTIARY ALCOHOLS FROM R-(+)-ETHYL-ALPHA -CHLOROPROPIONATE BY GRIGNARD REACTION … SYNTHESIS OF OPTICALLY ACTIVE TERTIARY …
Number of citations: 0 pascal-francis.inist.fr
C Sihao - SHANGHAI CHEMICAL INDUSTRY, 2003 - SHANGHAI CHEMICAL INDUSTRY …
Number of citations: 0

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